molecular formula C19H13ClN4O2S B12211547 4-chloro-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide

4-chloro-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide

Cat. No.: B12211547
M. Wt: 396.9 g/mol
InChI Key: MMQWVDFDFLULLR-UHFFFAOYSA-N
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Description

4-chloro-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an oxadiazole ring, and a benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with α-haloketones under basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization of an amidoxime with a carboxylic acid derivative, such as an ester or an acyl chloride, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).

    Coupling of the Thiazole and Oxadiazole Rings: The thiazole and oxadiazole rings are coupled together using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired intermediate.

    Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid, room temperature to reflux.

    Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran (THF), room temperature to reflux.

    Substitution: Amines, thiols, dimethylformamide (DMF), room temperature to reflux.

Major Products

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

Structural Overview

The compound's molecular formula is C19H13ClN4O2SC_{19}H_{13}ClN_{4}O_{2}S with a molecular weight of approximately 394.85 g/mol. It features a thiazole ring and an oxadiazole moiety, which are known for their biological significance. The presence of chlorine and phenyl groups further enhances its reactivity and potential pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown activity against various bacterial strains and fungi, suggesting that 4-chloro-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide may also possess similar effects due to its structural components .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundActivity TypeTarget OrganismsReference
1,3,4-Oxadiazole DerivativesAntibacterialE. coli, S. aureus
Thiazole DerivativesAntifungalC. albicans

Anticancer Properties

The thiazole and oxadiazole moieties are often associated with anticancer activity. Studies have shown that compounds with these structures can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has been explored for its potential to target specific cancer types effectively.

Case Study: Thiazole-based Compounds in Cancer Research

A study demonstrated that thiazole derivatives exhibited potent anticancer activity against colon carcinoma cells (HCT-15), highlighting their potential as therapeutic agents in oncology . The incorporation of the oxadiazole group in the structure may enhance this effect.

Anticonvulsant Activity

Thiazole-containing compounds have also been investigated for their anticonvulsant properties. Research has shown that certain thiazole derivatives can provide significant protection against seizures in animal models. The structure of this compound suggests it may similarly exhibit anticonvulsant effects.

Table 2: Anticonvulsant Activity of Thiazole Derivatives

CompoundModel UsedEffective Dose (mg/kg)Reference
Thiazole Derivative AMES Model24.38
Thiazole Derivative BPTZ Model<20

Mechanism of Action

The mechanism of action of 4-chloro-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. The compound’s thiazole and oxadiazole rings are known to interact with the active sites of enzymes, disrupting their normal function and leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide is unique due to its combination of three distinct functional groups, which confer a broad spectrum of biological activities and make it a versatile compound for various scientific research applications.

Biological Activity

4-chloro-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure with multiple functional groups, including thiazole and oxadiazole rings, which are known for their diverse pharmacological properties.

Chemical Characteristics

The molecular formula of the compound is C19H13ClN4O2SC_{19}H_{13}ClN_{4}O_{2}S with a molecular weight of 396.9 g/mol. The IUPAC name provides insight into its structural components, highlighting the presence of a chloro group and various heterocycles that contribute to its biological activity.

PropertyValue
Molecular FormulaC19H13ClN4O2SC_{19}H_{13}ClN_{4}O_{2}S
Molecular Weight396.9 g/mol
IUPAC Name4-chloro-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide
InChI KeyMMQWVDFDFLULLR-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of these compounds can effectively inhibit the growth of various bacterial strains, including Mycobacterium bovis and Clostridium difficile . The mechanism often involves the inhibition of essential enzymes in bacterial metabolism.

Anticancer Potential

The anticancer activity of this compound is attributed to its ability to disrupt cell proliferation pathways. For example, compounds with similar structures have been reported to inhibit topoisomerase and telomerase activities, critical for cancer cell survival . The presence of electron-donating groups enhances the cytotoxic effects against various cancer cell lines.

The biological activity of this compound is largely dependent on its structural features. The thiazole and oxadiazole rings interact with specific enzymes or receptors in biological systems. This interaction can lead to the inhibition of enzyme activity or blockage of receptor-mediated signaling pathways, resulting in antimicrobial or anticancer effects .

Case Studies

Several studies have explored the biological activities of compounds similar to this compound:

  • Antitubercular Activity : Dhumal et al. (2016) reported that oxadiazole derivatives showed significant antitubercular activity against Mycobacterium bovis, indicating potential for developing new tuberculosis treatments .
  • Cytotoxicity Studies : Various thiazole derivatives were tested against cancer cell lines such as HT29 and Jurkat cells. Compounds with similar structures demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Desai et al. (2016) highlighted the effectiveness of benzamide derivatives against Gram-positive bacteria by inhibiting lipoteichoic acid synthesis .

Properties

Molecular Formula

C19H13ClN4O2S

Molecular Weight

396.9 g/mol

IUPAC Name

4-chloro-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C19H13ClN4O2S/c1-11-15(18-22-16(24-26-18)12-5-3-2-4-6-12)27-19(21-11)23-17(25)13-7-9-14(20)10-8-13/h2-10H,1H3,(H,21,23,25)

InChI Key

MMQWVDFDFLULLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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